5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid
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Overview
Description
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound with the molecular formula C6H5N3O2 and a molecular weight of 151.12 g/mol This compound is characterized by its imidazo[1,2-b]pyrazole core structure, which is a fused ring system containing both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1H-pyrazole with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-b]pyrazole ring system. The resulting intermediate is then oxidized to yield this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-b]pyrazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-b]pyrazole derivatives.
Scientific Research Applications
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a similar fused ring system.
Pyrazolo[1,5-a]pyrimidine: A compound with a pyrazole ring fused to a pyrimidine ring.
Indole: A bicyclic compound with a fused benzene and pyrrole ring.
Uniqueness
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
5H-Imidazo[1,2-b]pyrazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : Studies have demonstrated its ability to induce apoptosis in cancer cells, particularly in leukemia cell lines such as HL-60. The compound's mechanism involves the activation of caspases and modulation of key signaling pathways like ERK and Akt .
- Anti-inflammatory Effects : It has been observed to inhibit neutrophil chemotaxis, which is crucial in inflammatory responses, thereby indicating potential use in treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical disease pathways, contributing to its anticancer and anti-inflammatory properties.
- Cell Signaling Modulation : It affects various signaling cascades, including the MAPK pathway, which is essential for cell proliferation and survival. This modulation leads to increased apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The SAR analysis of 5H-Imidazo[1,2-b]pyrazole derivatives reveals important insights into their biological potency:
Compound Structure | Biological Activity | IC50 Value |
---|---|---|
This compound | Anticancer (HL-60) | 200 nM |
Pyrazole derivatives | Antimicrobial | Varies |
Imidazopyrazole hybrids | Anti-inflammatory | <100 nM |
Notably, modifications at specific positions on the imidazopyrazole ring can significantly enhance or reduce biological activity. For instance, substituents at positions 3 and 4 have been shown to positively influence the compound's efficacy against various targets .
Case Study 1: Anticancer Activity
In a study focused on HL-60 leukemia cells, treatment with this compound resulted in:
- Increased mitochondrial depolarization.
- Activation of caspase-3 leading to apoptosis.
- A significant reduction in cell viability observed through flow cytometry analysis.
The results indicated a dose-dependent relationship where higher concentrations led to increased apoptotic markers and decreased cell survival rates .
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory properties of this compound by evaluating its effect on neutrophil migration induced by IL-8 and fMLP. The findings showed that:
Properties
CAS No. |
914637-58-4 |
---|---|
Molecular Formula |
C6H7N3O2 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
InChI |
InChI=1S/C6H7N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h3,7H,1-2H2,(H,10,11) |
InChI Key |
HIBFOENIPBTPGJ-UHFFFAOYSA-N |
SMILES |
C1=CNN2C1=NC(=C2)C(=O)O |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)O)N1 |
Origin of Product |
United States |
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